

Application Note: Determination of **Amrubicin Hydrochloride** in Human Plasma via HPLC

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Compound of Interest

Compound Name: *Amrubicin Hydrochloride*

Cat. No.: *B1662130*

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Introduction

Amrubicin, an anthracycline derivative, is a potent anti-cancer agent utilized in the treatment of various malignancies, including lung cancer.^[1] Monitoring its plasma concentration, along with its active metabolite amrubicinol, is crucial for pharmacokinetic studies and optimizing therapeutic regimens.^{[1][2]} This application note details a sensitive and straightforward High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of amrubicin and amrubicinol in human plasma.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with fluorescence detection. The fluorescence detection provides high sensitivity and specificity for the analysis of amrubicin and amrubicinol.

Application

This method is suitable for clinical pharmacokinetic studies of amrubicin in cancer patients.^[3] It allows for the accurate determination of the plasma concentrations of both the parent drug and its active metabolite.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is used for the extraction of amrubicin and amrubicinol from human plasma.[3]

Reagents and Materials:

- Human plasma samples
- Methanol, HPLC grade

Procedure:

- Thaw frozen plasma samples at room temperature.
- To a microcentrifuge tube, add a known volume of plasma.
- Add three volumes of methanol to the plasma sample.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Collect the supernatant for HPLC analysis.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase HPLC system with fluorescence detection.[3]

Instrumentation:

- HPLC system with a binary pump, autosampler, and fluorescence detector.

Chromatographic Parameters:

Parameter	Condition
Column	Two monolithic columns with a guard column[3]
Mobile Phase	Tetrahydrofuran-dioxane-water (2:6:15, v/v/v) containing 2.3 mM acetic acid and 4 mM sodium 1-octanesulfonate[3]
Flow Rate	1.0 mL/min
Injection Volume	Large volume injection (specific volume not detailed in the abstract)[3]
Detection	Fluorescence Detector[3]
Excitation λ	480 nm[3]
Emission λ	550 nm[3]

Data Presentation

Method Validation Parameters

The HPLC method was validated for linearity, precision, and accuracy.[3]

Parameter	Amrubicin	Amrubicinol
Linearity Range	2.5 - 5000 ng/mL[3]	2.5 - 5000 ng/mL[3]
Intra-day Precision	< 10%[3]	< 10%[3]
Inter-day Precision	< 10%[3]	< 10%[3]
Intra-day Accuracy	< 10%[3]	< 10%[3]
Inter-day Accuracy	< 10%[3]	< 10%[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of amrubicin and amrubicinol plasma concentrations.



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Caption: Workflow for Amrubicin Analysis in Plasma.

References

- 1. ascopubs.org [ascopubs.org]
- 2. Plasma concentration of amrubicinol in plateau phase in patients treated for 3 days with amrubicin is correlated with hematological toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and sensitive HPLC method for determination of amrubicin and amrubicinol in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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